molecular formula C13H11IN6O B10905565 (4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10905565
M. Wt: 394.17 g/mol
InChI Key: ADCLOQALIDVHBH-UBKPWBPPSA-N
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Description

(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes an iodophenyl group, a triazolylamino group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolone core, the introduction of the iodophenyl group, and the attachment of the triazolylamino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11IN6O

Molecular Weight

394.17 g/mol

IUPAC Name

2-(4-iodophenyl)-5-methyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C13H11IN6O/c1-9-12(6-17-19-7-15-16-8-19)13(21)20(18-9)11-4-2-10(14)3-5-11/h2-8,18H,1H3/b17-6+

InChI Key

ADCLOQALIDVHBH-UBKPWBPPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)/C=N/N3C=NN=C3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NN3C=NN=C3

Origin of Product

United States

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